molecular formula C7H3Cl2F2NO B13571952 1-(2,5-Dichloropyridin-4-yl)-2,2-difluoroethanone

1-(2,5-Dichloropyridin-4-yl)-2,2-difluoroethanone

Cat. No.: B13571952
M. Wt: 226.00 g/mol
InChI Key: DABPAFYYJPCZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dichloropyridin-4-yl)-2,2-difluoroethan-1-one is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a pyridine ring, making it a highly electron-withdrawing molecule. The unique structure of this compound imparts it with interesting physical, chemical, and biological properties, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichloropyridin-4-yl)-2,2-difluoroethan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents, which facilitate nucleophilic attack on the pyridine ring, and various oxidizing and reducing agents. Reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and controlled temperatures to ensure regioselectivity and high yield .

Major Products Formed

The major products formed from these reactions include substituted pyridines, dihydropyridines, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules with potential biological activity .

Scientific Research Applications

1-(2,5-Dichloropyridin-4-yl)-2,2-difluoroethan-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2,5-dichloropyridin-4-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated and chlorinated pyridines, such as:

Uniqueness

1-(2,5-Dichloropyridin-4-yl)-2,2-difluoroethan-1-one is unique due to its specific combination of fluorine and chlorine atoms, which impart it with distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H3Cl2F2NO

Molecular Weight

226.00 g/mol

IUPAC Name

1-(2,5-dichloropyridin-4-yl)-2,2-difluoroethanone

InChI

InChI=1S/C7H3Cl2F2NO/c8-4-2-12-5(9)1-3(4)6(13)7(10)11/h1-2,7H

InChI Key

DABPAFYYJPCZKM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)C(=O)C(F)F

Origin of Product

United States

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